3-Amino-4-benzoyl-9-hydroxy-5,7-dithia-12-azatricyclo[6.4.0.0{2,6}]dodeca-1(8),2(6),3,9-tetraen-11-one
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Overview
Description
3-amino-2-benzoyl-7-hydroxythieno[3’,2’:4,5]thieno[3,2-b]pyridin-5(4H)-one is a complex heterocyclic compound that features a unique fusion of thieno and pyridine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-benzoyl-7-hydroxythieno[3’,2’:4,5]thieno[3,2-b]pyridin-5(4H)-one typically involves multi-step reactions starting from simpler precursors. One common method involves the cyclization of 3-aminothieno[2,3-b]pyridine derivatives. The process may include:
Alkylation: Alkylation of 3-cyano-2(1H)-pyridinethiones in an alkaline medium using an α-halocarbonyl compound.
Cyclization: Thorpe-Ziegler cyclization of the resultant 2-thioalkylpyridines to yield 3-aminothieno[2,3-b]pyridines.
Diazotization and Substitution: Diazotization of the amino group followed by nucleophilic substitution to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-benzoyl-7-hydroxythieno[3’,2’:4,5]thieno[3,2-b]pyridin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
3-amino-2-benzoyl-7-hydroxythieno[3’,2’:4,5]thieno[3,2-b]pyridin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Its derivatives are explored for use in organic electronics, such as organic solar cells and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-amino-2-benzoyl-7-hydroxythieno[3’,2’:4,5]thieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like IkB kinase-b (IKK-b), which plays a role in the NF-kB signaling pathway, thereby exerting anti-inflammatory and anticancer effects . The compound’s structure allows it to interact with various biological molecules, modulating their activity and leading to the desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
3-aminothieno[2,3-b]pyridine: Shares the thieno-pyridine core but lacks the benzoyl and hydroxy groups.
Thieno[3,4-b]thiophene derivatives: Similar in having fused thiophene rings but differ in the specific functional groups and ring fusion patterns.
Uniqueness
3-amino-2-benzoyl-7-hydroxythieno[3’,2’:4,5]thieno[3,2-b]pyridin-5(4H)-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H10N2O3S2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-amino-4-benzoyl-9-hydroxy-5,7-dithia-12-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-11-one |
InChI |
InChI=1S/C16H10N2O3S2/c17-11-10-12-14(8(19)6-9(20)18-12)22-16(10)23-15(11)13(21)7-4-2-1-3-5-7/h1-6H,17H2,(H2,18,19,20) |
InChI Key |
XGZIINYVFHPNMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)SC4=C3NC(=O)C=C4O)N |
Origin of Product |
United States |
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